N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
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Overview
Description
N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is an organic compound that features both bromine and chlorine substituents on its aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the reaction of 3-bromophenylamine with 4-chlorophenylsulfanylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to improve efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature and pressure, which is crucial for maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3-bromophenyl)acetamide
- N-(4-chlorophenyl)acetamide
- N-(3-bromophenyl)-4-methylbenzamide
Uniqueness
N-(3-bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is not commonly found in similar compounds, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
N-(3-bromophenyl)-2-(4-chlorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNOS/c15-10-2-1-3-12(8-10)17-14(18)9-19-13-6-4-11(16)5-7-13/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVZYOIVKPXLKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)CSC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362046 |
Source
|
Record name | N-(3-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6188-24-5 |
Source
|
Record name | N-(3-Bromophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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